molecular formula C12H12N2O3 B8309542 Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B8309542
M. Wt: 232.23 g/mol
InChI Key: RAJFAEIJWWCRQC-UHFFFAOYSA-N
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Description

Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its antibacterial properties and is structurally related to nalidixic acid, a well-known antibacterial agent. The compound has a molecular formula of C12H12N2O3 and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase, the compound interferes with the synthesis of RNA and protein, ultimately leading to the death of the bacterial cell .

Comparison with Similar Compounds

Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is similar to other quinolone derivatives such as nalidixic acid, ciprofloxacin, and norfloxacin. it is unique in its specific structure and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-14(2)11-8(10(9)15)5-4-6-13-11/h4-7H,3H2,1-2H3

InChI Key

RAJFAEIJWWCRQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.8 g (3.61 mmol) of 2-[(6-Methyl-pyridin-2-ylamino)-methylene]-malonic acid diethyl ester was dissolved in 300 mL of diphenyl ether and the solution was heated at 250° C. After 2.5 h the solution was cooled to rt and 50 mL of hexane was added. The mixture was filtered and the solid washed with hexane to yield 18.5 g of -Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester as a brown solid.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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